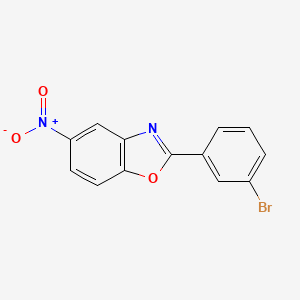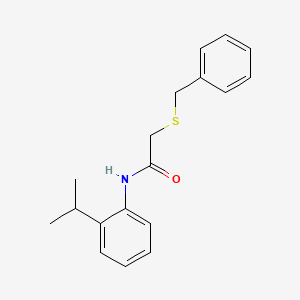
2-(1,3-benzoxazol-2-ylthio)-N-2-naphthylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-ylthio)-N-2-naphthylacetamide, commonly known as BTA-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-1 is a synthetic compound that was first synthesized by scientists in the early 2000s. Since then, numerous studies have been conducted to investigate the properties and potential applications of this compound.
作用機序
The mechanism of action of BTA-1 is not fully understood. However, studies have suggested that BTA-1 may inhibit the aggregation of amyloid beta peptide by binding to the peptide and preventing its aggregation into toxic oligomers. Additionally, BTA-1 has been shown to protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
BTA-1 has been shown to have numerous biochemical and physiological effects. Studies have shown that BTA-1 can reduce oxidative stress and inflammation, which are thought to contribute to the development of neurodegenerative diseases. Additionally, BTA-1 has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using BTA-1 in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, BTA-1 has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using BTA-1 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are numerous future directions for research on BTA-1. One area of research that has received significant attention is the use of BTA-1 as a potential treatment for neurodegenerative diseases. However, further studies are needed to fully understand the mechanism of action of BTA-1 and to determine its efficacy as a therapeutic agent. Additionally, studies are needed to investigate the potential side effects of BTA-1 and to optimize its pharmacokinetic properties.
合成法
The synthesis of BTA-1 involves the reaction of 2-naphthylamine with 2-chloroacetic acid to form N-(2-naphthyl)glycine. This intermediate is then reacted with thionyl chloride to form N-(2-naphthyl)chloroacetamide. Finally, the reaction of N-(2-naphthyl)chloroacetamide with 2-aminobenzo[d]oxazole yields BTA-1.
科学的研究の応用
BTA-1 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is the use of BTA-1 as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that BTA-1 can inhibit the aggregation of amyloid beta peptide, which is a key component of Alzheimer's disease pathology. Additionally, BTA-1 has been shown to protect dopaminergic neurons, which are lost in Parkinson's disease.
特性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-18(12-24-19-21-16-7-3-4-8-17(16)23-19)20-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUXJXJFRIIKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(naphthalen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5767905.png)
![1-benzyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5767911.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B5767921.png)

![N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5767926.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5767933.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-quinoxalinylmethylene)acetohydrazide](/img/structure/B5767946.png)
![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)


![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)
